4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
Overview
Description
The compound “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is a Schiff base . Schiff bases are known for their ease of preparation, diverse structural and physico-chemical characteristics, metal binding affinity, and pharmacological properties . They have been extensively used as ligands in the coordination chemistry of main group and transition metal ions .
Synthesis Analysis
The synthesis of similar Schiff bases has been reported in the literature . They are typically synthesized by the condensation of an aldehyde or ketone with an amino acid amide . The reaction is usually carried out under mild conditions in the presence of a catalyst such as glacial acetic acid .Molecular Structure Analysis
The molecular formula of the compound is C14H13NO4S2 . The molecular weight is 323.392 . The structure of similar Schiff bases and their complexes has been determined by various techniques including elemental analysis, HR-ESI-MS, FT-IR, UV-Vis, NMR, and single crystal X-ray diffraction .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions. For example, they can form complexes with metal ions . The reaction conditions and the nature of the metal ion can influence the structure of the resulting complex .Mechanism of Action
While the specific mechanism of action of “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” is not mentioned in the retrieved papers, Schiff bases and their complexes are known to exhibit a variety of biological activities . These include antibacterial, antioxidant, antifungal, anticancer, antidiabetic, and diuretic properties .
Future Directions
The future research directions for “4-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid” and similar Schiff bases could include further exploration of their biological activities and potential applications in medicine . Additionally, the synthesis of new Schiff base derivatives and their complexes with different metal ions could be an interesting area of research .
Properties
IUPAC Name |
4-[(5E)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S2/c16-10-4-1-3-9(7-10)8-11-13(19)15(14(20)21-11)6-2-5-12(17)18/h1,3-4,7-8,16H,2,5-6H2,(H,17,18)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEAQCYWZIQXRU-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)N(C(=S)S2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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